Technical Monograph: Spectral Characterization of 3-(3-Chlorophenyl)-3'-methoxypropiophenone
Technical Monograph: Spectral Characterization of 3-(3-Chlorophenyl)-3'-methoxypropiophenone
The following technical guide details the spectral characterization of 3-(3-Chlorophenyl)-3'-methoxypropiophenone (CAS: 898762-23-7). This document is structured for researchers requiring rigorous validation data for synthesis confirmation and quality control.
Executive Summary & Chemical Identity
3-(3-Chlorophenyl)-3'-methoxypropiophenone is a dihydrochalcone derivative characterized by a saturated ethylene bridge connecting a 3-chlorophenyl ring and a 3-methoxybenzoyl moiety. It serves as a critical intermediate in the synthesis of functionalized flavonoids and potential pharmaceutical agents targeting diverse biological pathways, including kinase inhibition and anti-inflammatory signaling.
Compound Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(3-Methoxyphenyl)-3-(3-chlorophenyl)propan-1-one |
| CAS Number | 898762-23-7 |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.74 g/mol |
| SMILES | COC1=CC=CC(=C1)C(=O)CCC1=CC(Cl)=CC=C1 |
| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |
Synthesis Pathway & Context
Understanding the synthesis is prerequisite to identifying common spectral impurities (e.g., unreduced chalcone or starting aldehydes). The compound is typically synthesized via the hydrogenation of the corresponding chalcone, which is formed by a Claisen-Schmidt condensation.
Reaction Scheme (Graphviz)
Figure 1: Synthetic route from precursors to the target dihydrochalcone. Spectral analysis must confirm the reduction of the alkene double bond found in the chalcone intermediate.
Spectral Characterization Data
The following data represents the consensus spectral signature for high-purity (>98%) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The key diagnostic feature is the disappearance of the chalcone vinylic protons (δ 7.4–7.8 ppm, d, J~15Hz) and the appearance of two triplets in the aliphatic region corresponding to the ethylene bridge.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Context |
| 7.55 | dt | 1H | 7.7, 1.2 | H-6' | Ortho to C=O (Ring A) |
| 7.49 | dd | 1H | 2.5, 1.5 | H-2' | Ortho to C=O & OMe (Ring A) |
| 7.36 | t | 1H | 7.9 | H-5' | Meta to C=O (Ring A) |
| 7.23 | s | 1H | - | H-2 | Ortho to Cl (Ring B) |
| 7.18 - 7.21 | m | 3H | - | H-4, H-5, H-6 | Ring B protons |
| 7.10 | ddd | 1H | 8.2, 2.6, 0.9 | H-4' | Para to C=O (Ring A) |
| 3.85 | s | 3H | - | -OCH₃ | Methoxy group |
| 3.28 | t | 2H | 7.4 | H-α | Adjacent to Carbonyl |
| 3.05 | t | 2H | 7.4 | H-β | Benzylic (Adjacent to Ring B) |
¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment |
| 198.5 | C=O (Ketone Carbonyl) |
| 159.8 | C-3' (C-OMe, ipso) |
| 143.5 | C-1 (Ring B, ipso) |
| 138.2 | C-1' (Ring A, ipso) |
| 134.3 | C-3 (C-Cl, Ring B) |
| 129.8 | C-5 (Ring B) |
| 129.6 | C-5' (Ring A) |
| 128.8 | C-2 (Ring B) |
| 126.9 | C-4 (Ring B) |
| 126.5 | C-6 (Ring B) |
| 120.7 | C-6' (Ring A) |
| 119.5 | C-4' (Ring A) |
| 112.4 | C-2' (Ring A) |
| 55.4 | -OCH₃ (Methoxy carbon) |
| 40.4 | C-α (Aliphatic CH₂) |
| 29.8 | C-β (Aliphatic CH₂) |
Infrared Spectroscopy (FT-IR)
IR analysis confirms functional groups and is particularly useful for detecting the carbonyl environment and the presence of the ether linkage.
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3060 - 3030 | C-H stretch (Ar) | Weak intensity, indicates aromatic rings. |
| 2960 - 2840 | C-H stretch (Alk) | Methylene (-CH₂-) and Methoxy (-CH₃) stretches. |
| 1685 | C=O stretch | Key Peak . Lower than aliphatic ketones due to conjugation with Ring A. Higher than chalcones (~1660) due to loss of α,β-unsaturation. |
| 1595, 1580 | C=C stretch (Ar) | Aromatic skeletal vibrations. |
| 1260 | C-O stretch | Aryl alkyl ether (Methoxy group). Strong band. |
| 1080 | C-Cl stretch | Characteristic of chloro-substituted aromatics. |
| 780, 690 | C-H bend (oop) | Meta-substituted benzene ring patterns. |
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the chlorine isotopic signature.
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Ionization Method : Electron Impact (EI, 70 eV) or ESI+.
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Molecular Ion : m/z 274 (M⁺) and 276 (M+2).
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Isotopic Pattern : The presence of one chlorine atom dictates a 3:1 ratio between the 274 and 276 peaks.
Fragmentation Pathway (EI)
The molecule typically undergoes α-cleavage relative to the carbonyl group.
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m/z 274 : Molecular Ion [M]⁺.
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m/z 135 (Base Peak) : [3-MeO-C₆H₄-C≡O]⁺. Acylium ion formed by cleavage of the C(α)-C(carbonyl) bond. This is the most stable fragment.
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m/z 139/141 : [Cl-C₆H₄-CH₂-CH₂]⁺ or related benzyl carbocation species.
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m/z 107 : [3-MeO-C₆H₄]⁺ (Loss of CO from the acylium ion).
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m/z 77 : [C₆H₅]⁺ (Phenyl cation, minor).
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols
Sample Preparation for NMR
Objective : Obtain high-resolution spectra without concentration broadening or solvent impurities.
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Solvent Choice : Use Chloroform-d (CDCl₃, 99.8% D) containing 0.03% TMS as an internal standard.
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Mass : Weigh 5–10 mg of the solid compound.
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Dissolution : Dissolve in 0.6 mL of CDCl₃ in a clean vial. Ensure complete dissolution; filter through a cotton plug if turbidity persists.
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Transfer : Transfer to a precision 5mm NMR tube. Cap and seal with Parafilm if storage is required.
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Acquisition : Run standard proton (16 scans) and carbon (256-1024 scans) sequences.
Sample Preparation for FT-IR
Objective : Analyze functional groups in solid state.
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Method (ATR) : Use an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).
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Procedure : Place a small amount (~2 mg) of the solid on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
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Blank : Collect a background spectrum (air) before the sample.
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Scan : Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Quality Control & Troubleshooting
When analyzing this specific scaffold, researchers often encounter specific impurity profiles.
| Observation | Probable Cause | Remediation |
| NMR : Doublets at 7.7/7.5 ppm (J=15Hz) | Unreduced Chalcone | Incomplete hydrogenation. Re-subject to H₂/Pd-C or purify via column chromatography (Hexane/EtOAc). |
| IR : Broad band 3400 cm⁻¹ | Moisture / Alcohol | Sample is wet or reduction went too far (ketone reduced to alcohol). Check MS for m/z 276 (alcohol M+). |
| MS : M+ at 276/278 (Ratio 3:1) | Over-reduction | The ketone has been reduced to a hydroxyl group (Secondary alcohol). |
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. (Used as structural analog for spectral prediction logic). Retrieved from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for general spectral assignment rules).
